molecular formula C21H15Cl2N5O B3231631 N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326896-23-4

N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3231631
CAS No.: 1326896-23-4
M. Wt: 424.3
InChI Key: RIORLDBPDNSFRC-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a 4-chlorobenzyl carboxamide moiety at position 3. This compound shares structural homology with antitumor agents reported in recent literature, particularly those targeting tyrosine kinases or inducing apoptosis in cancer cell lines . The dual chloro-substitution on both the benzyl and phenyl groups may enhance lipophilicity and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N5O/c22-16-5-3-14(4-6-16)12-25-21(29)19-20(15-2-1-11-24-13-15)28(27-26-19)18-9-7-17(23)8-10-18/h1-11,13H,12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIORLDBPDNSFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. N-Benzyl-1-(4-Chlorophenyl)-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxamide This analog replaces the 4-chlorobenzyl group with a plain benzyl moiety.

b. Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
Replacing the carboxamide with an ester group (as in this compound) reduces hydrogen-bonding capacity, which may lower solubility and target affinity. Despite this, it exhibits moderate growth inhibition (GP = 70.94%) against NCI-H522 lung cancer cells, indicating the pyridin-3-yl and triazole core contribute significantly to activity . The target carboxamide derivative may improve potency due to stronger interactions with enzymatic active sites.

c. 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
This analog substitutes the pyridin-3-yl group with a trifluoromethyl moiety and lacks the benzyl carboxamide. It demonstrates high activity (GP = 68.09%) against NCI-H522 cells, highlighting the importance of the 4-chlorophenyl group in cytotoxicity. The trifluoromethyl group’s electronegativity may enhance metabolic resistance compared to pyridinyl substituents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₁H₁₅Cl₂N₅O 440.28 Not reported Not reported 4-Chlorobenzyl, 4-chlorophenyl, pyridin-3-yl
N-Benzyl analog C₂₁H₁₆ClN₅O 405.83 Not reported Not reported Benzyl, 4-chlorophenyl, pyridin-3-yl
Ethyl 1-phenyl-5-(pyridin-3-yl) ester C₁₆H₁₃N₅O₂ 331.31 Not reported Not reported Ethyl ester, phenyl, pyridin-3-yl
5-Chloro-N-(4-cyano-1-phenyl) pyrazole-3b C₂₁H₁₄Cl₂N₆O 437.1 171–172 68 4-Cyanophenyl, 4-chlorophenyl, chloro
  • Melting Points : The target compound’s melting point is unspecified, but analogs with dual chloro-substitutions (e.g., compound 3b in ) exhibit higher melting points (~170°C), suggesting increased crystallinity due to halogen interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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